Proadrenomedullin (1-20) (rat) is sourced from the rat species and classified as a member of the calcitonin gene-related peptide family. This family includes other peptides such as adrenomedullin, which share similar biological functions. The peptide is synthesized from the larger proadrenomedullin precursor through proteolytic cleavage, which also produces other active fragments involved in physiological signaling pathways .
The synthesis of Proadrenomedullin (1-20) typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired polypeptide chain. The process includes:
Proadrenomedullin (1-20) consists of 20 amino acids, characterized by a specific sequence that contributes to its biological activity. The molecular formula is C₁₁H₁₄N₄O₁₈S, with a molecular weight of approximately 2,500 Da. The structure features a series of peptide bonds that link the amino acids together, forming a linear chain that can adopt various conformations depending on environmental factors such as pH and ionic strength .
Proadrenomedullin (1-20) primarily undergoes peptide bond formations and cleavages during its synthesis and metabolic processing. Additionally, it can participate in oxidation reactions, which may affect its stability and activity. The interactions with receptors can lead to downstream signaling cascades that mediate its physiological effects .
The mechanism of action for Proadrenomedullin (1-20) involves binding to specific receptors, primarily the calcitonin receptor-like receptor in conjunction with receptor activity modifying proteins. This binding initiates intracellular signaling pathways that result in vasodilation, increased blood flow, and modulation of inflammatory responses. The peptide also exhibits agonistic activity toward atypical chemokine receptors, influencing lymphatic function and cardiac development .
Proadrenomedullin (1-20) exhibits several notable physical properties:
Chemical properties include:
Proadrenomedullin (1-20) has various applications in scientific research:
Researchers utilize this peptide to better understand its mechanisms in health and disease, paving the way for potential therapeutic applications targeting cardiovascular diseases and cancer .
Proadrenomedullin (1-20) (PAMP) originates from the Adm gene, which encodes a 185-amino acid preproadrenomedullin (preproAM) precursor. This precursor undergoes sequential proteolytic cleavage and post-translational modifications to generate bioactive peptides. Initial removal of the N-terminal signal peptide (residues 1–21) yields proadrenomedullin (proAM). Subsequent tissue-specific enzymatic processing cleaves proAM into:
Critical Modification: PAMP requires C-terminal amidation for bioactivity, catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This modification enhances receptor binding affinity by ~20-fold compared to non-amidated forms [9]. AM similarly undergoes C-terminal amidation, while MR-proADM lacks bioactivity and serves as a stable biomarker [4] [6].
Table 1: Key Domains of Rat Preproadrenomedullin
Peptide Domain | Residue Positions | Bioactive Form | Essential Modifications |
---|---|---|---|
Signal peptide | 1–21 | None | Cleavage during translocation |
PAMP | 22–41 | PAMP(1-20)-NH₂ | C-terminal amidation |
MR-proADM | 45–92 | None | None (inert fragment) |
Adrenotensin | 95–146 | Unknown | Unknown |
Adrenomedullin (AM) | 147–185 | AM(1-52)-NH₂ | Disulfide bond (Cys³⁶–Cys⁴¹), C-terminal amidation |
PAMP exhibits distinct tissue distribution in rats, with highest expression in:
During pathological states, expression shifts dramatically:
Table 2: PAMP Distribution in Rat Tissues Under Basal and Pathological Conditions
Tissue | Basal Expression | Binding Sites (Kd) | LPS-Induced Change | Ischemia-Induced Change |
---|---|---|---|---|
Adrenal gland | High | 90 kDa protein (High affinity) | ↓ >50% | Not studied |
Aorta | Moderate | 90 kDa protein (Kd 35 nM) | ↓ 30% | Not studied |
Lung | Low | Moderate | ↑ 4-fold | ↑ 6-fold (Infarct border) |
Cardiac atrium | Moderate | Low | ↓ 40% | ↑ 17-fold (Infarct core) |
Prostate | High (neuroendocrine) | Not detected | Not studied | Not studied |
Prohormone convertases (PCs) are essential for PAMP liberation:
Tissue-Specific Processing:
Table 3: Enzymes in PAMP Biosynthesis
Enzyme | Cleavage Site | Function in PAMP Maturation | Tissue Specificity |
---|---|---|---|
Prohormone convertase 1/3 | Lys⁴¹-Arg⁴² | Liberates PAMP(1-20)-Gly | Adrenal medulla, brain |
Prohormone convertase 2 | Arg⁴³-Arg⁴⁴ | Liberates AM(1-52)-Gly | Vascular endothelium |
Carboxypeptidase E (CPE) | C-terminal glycine removal | Exposes Gly for amidation | Ubiquitous |
Peptidylglycine α-amidating monooxygenase | C-terminal glycine | Converts -Gly to -NH₂ | Secretory granules |
The PAMP/AM ratio is dynamically controlled by physiological and pathological stimuli:
Transcriptional Regulation
Post-Transcriptional Modulation
Pathological Shifts in Ratios
Table 4: Factors Altering PAMP/AM Ratios in Rat Models
Regulator | Tissue/Cell Type | ProAM mRNA Change | PAMP Change | AM Change | PAMP/AM Ratio Shift |
---|---|---|---|---|---|
NGF (acute) | PC12 cells | ↑ 3-fold (1 h) | ↑ 20% | ↑ 40% (secreted) | Transient increase |
NGF (chronic) | PC12 cells | ↓ 80% (72 h) | ↓ 60% | ↓ 50% | Stable decrease |
LPS | Lung | ↑ >300% | ↑ 4-fold | ↑ 6-fold | Decrease (1:4 → 1:6) |
LPS | Adrenal gland | ↑ 200% | ↓ >50% | ↓ 30% | Increase |
Cardiac ischemia | Myocardium | ↑ 17-fold | ↑ 3-fold | ↑ 6-fold | Decrease (1:2 → 1:4) |
Figures
Figure 1: Biosynthetic Pathway of PAMP in Rats
PreproAM (185 aa)
↓ Signal peptidase (residues 1–21)ProAM (164 aa)
↓ PC1/3 (Lys⁴¹-Arg⁴²)PAMP(1-20)-Gly + MR-proADM + Adrenotensin + AM-Gly
↓ Carboxypeptidase EPAMP(1-20) + AM
↓ Peptidylglycine α-amidating monooxygenaseBioactive PAMP(1-20)-NH₂
Figure 2: Tissue-Specific PAMP Localization in Rats
Comprehensive Compound List
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9